molecular formula C14H17N5O B11535188 6-benzyl-3-[(2E)-2-butylidenehydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-butylidenehydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11535188
M. Wt: 271.32 g/mol
InChI Key: PMEAYXFHZZBDEQ-OQLLNIDSSA-N
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Description

6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzyl group, a butylidenehydrazinyl moiety, and a dihydrotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides or benzyl alcohols.

    Addition of the Butylidenehydrazinyl Moiety: The butylidenehydrazinyl group can be added through condensation reactions involving butylidenehydrazine and the triazine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or triazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, benzyl alcohols, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazine derivatives.

Scientific Research Applications

6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 6-BENZYL-3-[(2E)-2-PROPYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 6-BENZYL-3-[(2E)-2-ETHYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 6-BENZYL-3-[(2E)-2-METHYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

The uniqueness of 6-BENZYL-3-[(2E)-2-BUTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the butylidenehydrazinyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological effects.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-butylidenehydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c1-2-3-9-15-18-14-16-13(20)12(17-19-14)10-11-7-5-4-6-8-11/h4-9H,2-3,10H2,1H3,(H2,16,18,19,20)/b15-9+

InChI Key

PMEAYXFHZZBDEQ-OQLLNIDSSA-N

Isomeric SMILES

CCC/C=N/NC1=NN=C(C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CCCC=NNC1=NN=C(C(=O)N1)CC2=CC=CC=C2

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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